Bis(phenylsulfonyl)methane
Overview
Description
Bis(phenylsulfonyl)methane is an organic compound with the molecular formula C₁₃H₁₂O₄S₂. It is characterized by the presence of two phenylsulfonyl groups attached to a central methane carbon. This compound has been widely used in organic synthesis due to its unique reactivity and versatility as a synthetic intermediate .
Mechanism of Action
Target of Action
Bis(phenylsulfonyl)methane is primarily used as a synthetic linchpin in the field of organic chemistry . It is typically introduced as an sp3 carbon nucleophile and can also function as an effective sp2 carbon electrophile in the presence of organolithium nucleophiles . The primary targets of this compound are therefore the organolithium compounds with which it interacts .
Mode of Action
The compound interacts with its targets through a process of dehydrochlorination, which results in the preparation of alkene building blocks . This process involves the elimination of a halogen and a double bond migration . The result is a variety of β,γ-unsaturated bis(phenylsulfonyl)olefins in good yields with only E geometry .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of olefins via a halogen elimination and double bond migration . This process results in a variety of β,γ-unsaturated bis(phenylsulfonyl)olefins . The compound also undergoes a hydrogen–deuterium exchange (HDE) method via a Michael-retro-Michael pathway for site-selective introduction of deuterium at the α-position of enals using D2O as a deuterium source .
Result of Action
The result of this compound’s action is the generation of trisubstituted alkenes, comprising a formal sp3-sp2 and sp2-sp2 cross-coupling between organolithiums and bis(sulfones) . This process occurs almost instantaneously at -78 °C in the absence of any transition metals . The compound can undergo two C-C bond formations as an sp3 nucleophile, followed by a third C-C bond forming reaction as an effective sp2 electrophile .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical agents. For example, the cross-coupling process occurs almost instantaneously at -78 °C . Additionally, the presence of organolithium nucleophiles is necessary for the compound to function as an effective sp2 carbon electrophile .
Biochemical Analysis
Biochemical Properties
It is known that Bis(phenylsulfonyl)methane can undergo dehydrochlorination to prepare alkene building blocks . This process involves the elimination and double bond migration, resulting in a variety of β,γ-unsaturated Bis(phenylsulfonyl)olefins .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to function as an effective sp2 carbon electrophile in the presence of organolithium nucleophiles . This process occurs almost instantaneously at -78 °C in the absence of any transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(phenylsulfonyl)methane can be synthesized through various methods. One common approach involves the reaction of benzene with sulfuryl chloride to form benzenesulfonyl chloride, which is then reacted with formaldehyde to yield this compound. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Bis(phenylsulfonyl)methane undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the phenylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like organolithium compounds and Grignard reagents are employed.
Major Products: The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted methane compounds .
Scientific Research Applications
Bis(phenylsulfonyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research has explored its potential use in drug development due to its unique chemical properties.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methylenebis(phenyl sulfone): Similar in structure but with different reactivity.
Diphenyl sulfone: Lacks the central methane carbon, leading to different chemical behavior.
Phenylsulfonylmethane: Contains only one phenylsulfonyl group, resulting in distinct reactivity patterns.
Uniqueness: Bis(phenylsulfonyl)methane is unique due to its dual phenylsulfonyl groups, which confer enhanced stability and reactivity. This makes it a valuable intermediate in organic synthesis, capable of undergoing diverse chemical transformations .
Properties
IUPAC Name |
benzenesulfonylmethylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S2/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHNSJNRFSOCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187659 | |
Record name | (Methylenebis(sulphonyl))bisbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3406-02-8 | |
Record name | Bis(phenylsulfonyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3406-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Methylenebis(sulphonyl))bisbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3406-02-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (Methylenebis(sulphonyl))bisbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [methylenebis(sulphonyl)]bisbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (METHYLENEBIS(SULPHONYL))BISBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X638VBN9T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bis(phenylsulfonyl)methane?
A1: this compound has the molecular formula C13H12O4S2 and a molecular weight of 308.37 g/mol. []
Q2: Are there any notable spectroscopic features of this compound?
A2: Yes, the central C-S bond lengths in this compound are 1.786 Å. [] Additionally, 1H NMR analysis shows the vinyl protons in the derivative 1,1-bis(phenylsulfonyl)ethylene resonate at 7.19 ppm in CDCl3. []
Q3: How does this compound behave in reactions with thiosulfonic esters?
A3: this compound acts as a nucleophile, with its carbanion reacting with thiosulfonic esters in a bimolecular substitution reaction. This allows for the introduction of thioaryl or thioalkyl groups. The reaction rate is influenced by the electronic nature of substituents on the thiosulfonic ester. []
Q4: Can this compound be used in enantioselective reactions?
A4: Absolutely. It acts as a nucleophile in enantioselective allylic alkylations of Morita-Baylis-Hillman carbonates, catalyzed by cinchona alkaloid derivatives. This leads to chiral alkylated products with good enantioselectivities. [] Similar enantioselective Michael additions with α,β-unsaturated aldehydes have been reported using chiral amine catalysts. []
Q5: Is this compound limited to acting as a nucleophile?
A5: Interestingly, no. While traditionally used as an sp3 carbon nucleophile, this compound can also act as an sp2 carbon electrophile in the presence of organolithium reagents. This enables sp3-sp2 and sp2-sp2 cross-coupling reactions, forming trisubstituted alkenes. This umpolung strategy highlights the versatility of this compound as a synthetic linchpin. []
Q6: Are there any notable reactions where this compound participates in ring formation?
A6: Yes, several examples exist. For instance, it reacts with cis,cis-hexa-2,4-diene-1,6-dibromides under basic conditions to form cycloheptadienes via Perkin ring closure. [] Additionally, it participates in palladium-catalyzed triple cyclization reactions with 2,7-alkadiynylic carbonates and allenes, forming fused tricyclic structures. []
Q7: Can this compound form complexes with alkali metals?
A7: Yes, it readily forms both mono- and di-metalated carbanion complexes with alkali metals like lithium, sodium, and potassium. These complexes exhibit different structures in the solid state, influenced by the metal and solvent. []
Q8: Are there any interesting structural features observed in these metal complexes?
A8: The lithium monoanion complex of this compound forms a 1D polymeric chain in the solid state, with lithium bridging between sulfonyl oxygen atoms. Interestingly, these chains are homochiral, with all chelating ligands adopting the same configuration. []
Q9: Does this compound have applications beyond traditional organic synthesis?
A9: Research suggests this compound derivatives are being explored in various fields. For instance, 1-fluoro-bis(phenylsulfonyl)methane (FBSM) is used in enantioselective organocatalytic additions to α,β-unsaturated aldehydes, providing access to chiral fluorine-containing compounds. [] FBSM also participates in highly enantioselective monofluoromethylation reactions with C2-arylindoles under chiral phase-transfer catalysis. [, ]
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